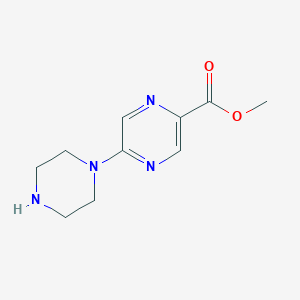![molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate](/img/structure/B8751209.png)
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is an organic compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a nitrophenyl group and a butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl but-2-enedioate with 4-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted products depending on the reagents used.
Applications De Recherche Scientifique
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butenedioate moiety can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure but lacks the 1,4-dimethyl groups.
Ethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with ethyl groups instead of methyl groups.
Methyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with a single methyl group.
Uniqueness
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H12N2O6 |
|---|---|
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
dimethyl 2-(4-nitroanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3 |
Clé InChI |
CGQGMMOPLVKRTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)


![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)

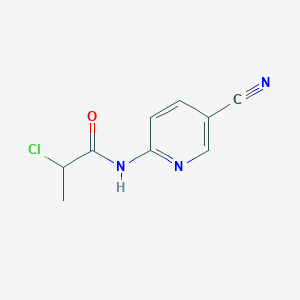
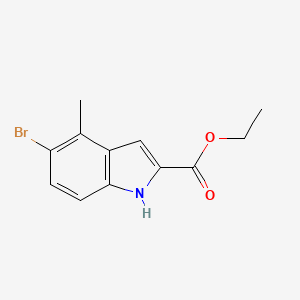
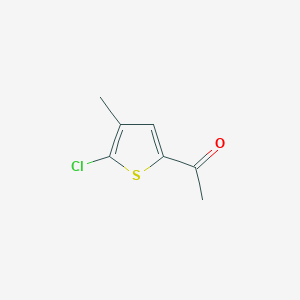
![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8751179.png)
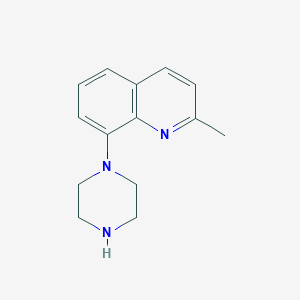

![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one](/img/structure/B8751201.png)
